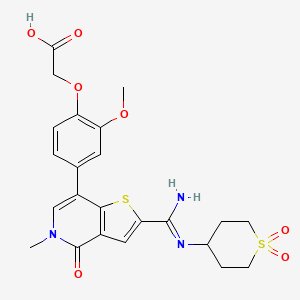
PROTAC BRD9-binding moiety 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD9-binding moiety 1 hydrochloride is a compound that binds to bromodomain-containing protein 9 (BRD9) and is used for inhibiting BRD9 activity based on the proteolysis targeting chimera (PROTAC) pathway . This compound is significant in the field of epigenetics and cancer research due to its ability to modulate gene expression by altering chromatin structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9-binding moiety 1 involves multiple steps, including the preparation of the BRD9 ligand, the linker, and the E3 ligase ligand. The BRD9 ligand is typically synthesized through a series of organic reactions, including nucleophilic substitution and amide coupling . The linker is then attached to the BRD9 ligand through a coupling reaction, followed by the attachment of the E3 ligase ligand . The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required purity standards .
化学反应分析
Types of Reactions
PROTAC BRD9-binding moiety 1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
PROTAC BRD9-binding moiety 1 has a wide range of scientific research applications:
作用机制
PROTAC BRD9-binding moiety 1 exerts its effects by binding to BRD9 and recruiting an E3 ubiquitin ligase, forming a ternary complex . This complex facilitates the ubiquitination and subsequent proteasomal degradation of BRD9 . The degradation of BRD9 leads to alterations in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and apoptosis .
相似化合物的比较
Similar Compounds
I-BRD9: A selective inhibitor of BRD9 with high affinity and specificity.
BRD4-binding moiety 1: Another PROTAC compound targeting BRD4, a protein similar to BRD9.
Uniqueness
PROTAC BRD9-binding moiety 1 is unique due to its high selectivity for BRD9 and its ability to induce targeted protein degradation through the PROTAC pathway . Unlike traditional inhibitors, this compound not only inhibits BRD9 activity but also promotes its degradation, offering a more effective approach to modulating BRD9 function .
生物活性
The compound PROTAC BRD9-binding moiety 1 represents a significant advancement in targeted protein degradation, particularly in the context of cancer therapeutics. This compound is part of the PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes a heterobifunctional molecule to recruit E3 ubiquitin ligases to specific target proteins, leading to their degradation via the ubiquitin-proteasome system. The focus of this article is to explore the biological activity of this compound, detailing its mechanisms, efficacy in cellular models, and implications for therapeutic applications.
This compound functions by selectively binding to BRD9 , a member of the bromodomain and extraterminal (BET) family of proteins. BRD9 plays a crucial role in regulating gene expression and is implicated in various cancers. By recruiting E3 ligases such as CRBN or VHL, PROTACs facilitate the ubiquitination and subsequent degradation of BRD9, thereby disrupting its oncogenic functions.
Efficacy in Degradation
Research has demonstrated that this compound effectively induces BRD9 degradation in cellular models. A study reported that this compound achieved a degradation concentration (DC50) of approximately 16 pM and displayed antiproliferative effects with IC50 values of 0.27 nM in MV4-11 cells and 1.04 nM in OCI-LY10 cells . These findings underscore its potency and potential as a therapeutic agent.
Cellular Impact
The biological impact of BRD9 degradation was assessed through various assays:
- Cell Cycle Arrest : Treatment with this compound led to significant cell cycle arrest, indicating its potential to inhibit tumor growth.
- Apoptosis Induction : The compound also triggered apoptotic pathways in cancer cell lines, further supporting its therapeutic viability .
Multiple Myeloma
A notable case study investigated the role of BRD9 in multiple myeloma, revealing that high levels of BRD9 correlate with poor patient prognosis. The use of PROTACs targeting BRD9 resulted in decreased expression of ribosome biogenesis genes and inhibited cell growth both in vitro and in vivo . This highlights the potential for this compound as a targeted therapy in hematological malignancies.
Comparative Analysis with Other PROTACs
Table 1 provides a comparative overview of various PROTACs targeting BRD9, including their mechanisms and biological activities.
| Compound | Target | E3 Ligase | DC50 (pM) | IC50 (nM) | Cell Line |
|---|---|---|---|---|---|
| This compound | BRD9 | CRBN | 16 | 0.27 (MV4-11) | MV4-11, OCI-LY10 |
| AMPTX-1 | BRD9 | DCAF16 | Not specified | Not specified | HEK293 |
| dBRD9-A | BRD9 | CRL4 | Not specified | Not specified | Multiple Myeloma |
属性
分子式 |
C23H25N3O7S2 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC 名称 |
2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C23H25N3O7S2/c1-26-11-16(13-3-4-17(18(9-13)32-2)33-12-20(27)28)21-15(23(26)29)10-19(34-21)22(24)25-14-5-7-35(30,31)8-6-14/h3-4,9-11,14H,5-8,12H2,1-2H3,(H2,24,25)(H,27,28) |
InChI 键 |
OLJITCURTVADQX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















